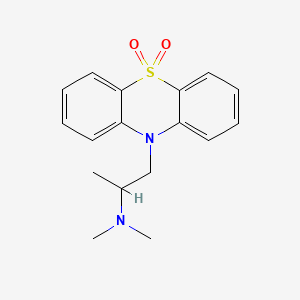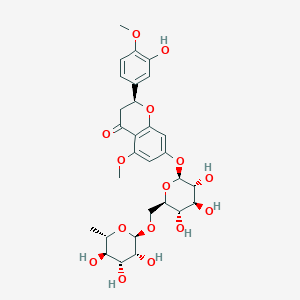
Methyl hesperidine, AldrichCPR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl hesperidine, also known as hesperidin methyl chalcone, is a flavonoid glycoside derived from citrus fruits. It is a methylated derivative of hesperidin, which is found abundantly in the peel of citrus species such as oranges, lemons, and tangerines. This compound is known for its enhanced solubility and bioavailability compared to its parent compound, hesperidin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl hesperidine can be synthesized through the methylation of hesperidin. The process involves the reaction of hesperidin with methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent such as acetone or methanol under reflux conditions .
Industrial Production Methods: Industrial production of methyl hesperidine involves the extraction of hesperidin from citrus peels followed by its methylation. The extraction process can be carried out using conventional methods like maceration and Soxhlet extraction or non-conventional techniques such as ultrasound-assisted extraction and supercritical fluid extraction . The extracted hesperidin is then subjected to methylation using the aforementioned synthetic routes.
Chemical Reactions Analysis
Types of Reactions: Methyl hesperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hesperetin methyl chalcone.
Reduction: Reduction reactions can convert it back to hesperidin.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium hydroxide are commonly used.
Major Products:
Oxidation: Hesperetin methyl chalcone.
Reduction: Hesperidin.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl hesperidine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other flavonoid derivatives.
Biology: It is studied for its antioxidant and anti-inflammatory properties.
Medicine: It has potential therapeutic applications in treating cardiovascular diseases, diabetes, and cancer due to its bioactive properties.
Mechanism of Action
Methyl hesperidine exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Cardioprotective Effects: It modulates lipid metabolism and reduces oxidative stress in cardiovascular tissues.
Comparison with Similar Compounds
Hesperidin: The parent compound with lower solubility and bioavailability.
Hesperetin: An aglycone form of hesperidin with similar bioactivities.
Naringin: Another citrus flavonoid with comparable antioxidant and anti-inflammatory properties.
Uniqueness: Methyl hesperidine stands out due to its enhanced solubility and bioavailability, making it more effective in delivering its bioactive properties compared to its parent compound, hesperidin .
Properties
IUPAC Name |
(2S)-2-(3-hydroxy-4-methoxyphenyl)-5-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O15/c1-11-22(32)24(34)26(36)28(41-11)40-10-20-23(33)25(35)27(37)29(44-20)42-13-7-18(39-3)21-15(31)9-17(43-19(21)8-13)12-4-5-16(38-2)14(30)6-12/h4-8,11,17,20,22-30,32-37H,9-10H2,1-3H3/t11-,17-,20+,22-,23+,24+,25-,26+,27+,28+,29+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLXVXKGRBYXPK-SLRPQMTOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C(=O)CC(O4)C5=CC(=C(C=C5)OC)O)C(=C3)OC)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C(=O)C[C@H](O4)C5=CC(=C(C=C5)OC)O)C(=C3)OC)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
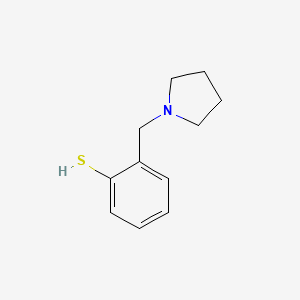



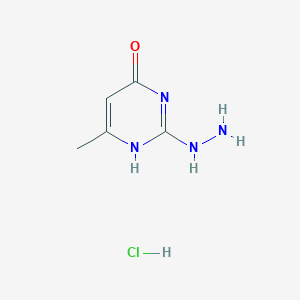
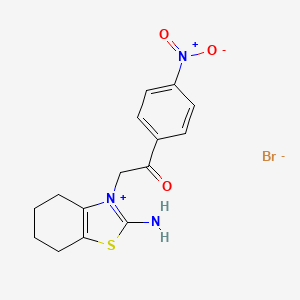
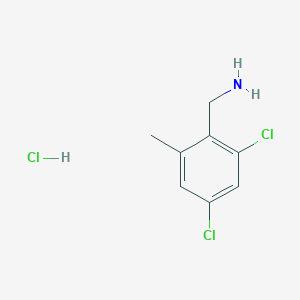
![4-methyl-N-{2-[(methylsulfonyl)amino]ethyl}benzenesulfonamide](/img/structure/B7829545.png)
![1-[2-(Diethylamino)ethyl]-1H-benzimidazol-2-amine (2HCl)](/img/structure/B7829550.png)

![(2S,3R,4S,5S,6R)-2-(4-((1S,3AR,4R,6aR)-4-(3,4-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl)-3-methoxyphenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B7829560.png)
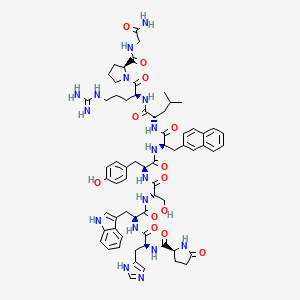
![N-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valine](/img/structure/B7829564.png)
